p-((p-Methoxyphenyl)azo)aniline
Overview
Description
p-((p-Methoxyphenyl)azo)aniline: is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dye and pigment industries. Its chemical structure can be represented as:
C6H5N2C6H4OCH3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-((p-Methoxyphenyl)azo)aniline typically involves a diazotization reaction followed by azo coupling. The process can be outlined as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with p-methoxyaniline under alkaline conditions to form the azo compound.
Reaction Conditions
Temperature: The diazotization reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
pH: The coupling reaction is performed in a slightly alkaline medium (pH 8-10) to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
- p-((p-Methoxyphenyl)azo)aniline can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.
Major Products
Oxidation: Quinone derivatives.
p-Methoxyaniline and aniline.Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
Dye and Pigment Industry:
p-((p-Methoxyphenyl)azo)aniline is widely used as a dye intermediate due to its vibrant color and stability.Analytical Chemistry: It serves as a reagent in various analytical techniques, including spectrophotometry and chromatography.
Biology and Medicine
Biological Staining: The compound is used in histology and cytology for staining tissues and cells.
Drug Development: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry
Textile Industry: Utilized in the production of azo dyes for fabric coloring.
Plastic and Polymer Industry: Employed as a colorant in plastics and polymers.
Mechanism of Action
The mechanism by which p-((p-Methoxyphenyl)azo)aniline exerts its effects is primarily through its interaction with molecular targets via the azo group. The N=N bond can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. In biological systems, it can bind to proteins and enzymes, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- p-((p-Methylphenyl)azo)aniline
- p-((p-Hydroxyphenyl)azo)aniline
- p-((p-Chlorophenyl)azo)aniline
Uniqueness
p-((p-Methoxyphenyl)azo)aniline is unique due to the presence of the methoxy group (-OCH₃), which influences its electronic properties and reactivity. The methoxy group is an electron-donating group, making the compound more reactive in electrophilic substitution reactions compared to its analogs with electron-withdrawing groups (e.g., chloro or nitro groups).
This comprehensive overview highlights the significance of this compound in various fields, from industrial applications to scientific research. Its unique chemical properties and versatility make it a valuable compound in both academic and industrial settings.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-17-13-8-6-12(7-9-13)16-15-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTLPRFJQOIQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801038808 | |
Record name | Benzenamine, 4-[2-(4-methoxyphenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801038808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2592-28-1 | |
Record name | 4-[2-(4-Methoxyphenyl)diazenyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2592-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, p-((p-methoxyphenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-(4-methoxyphenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801038808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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